![molecular formula C17H26N4O2S B5218548 N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the growth and survival of cancer cells.
Mechanism of Action
BTK is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide binds to the ATP-binding site of BTK, preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are important for cancer cell survival.
Biochemical and Physiological Effects
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide, in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has also been associated with some limitations, including the risk of drug resistance and the potential for side effects, such as bleeding and infections.
Future Directions
There are several potential future directions for the development of N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide. One area of interest is the combination of N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of these agents. Another area of interest is the identification of biomarkers that can predict response to N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide, which could help to select patients who are most likely to benefit from this treatment. Finally, the development of N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide for the treatment of other diseases, such as autoimmune disorders, is also an area of active research.
Synthesis Methods
The synthesis of N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide involves several steps, including the reaction of 4-bromo-2-cyanoethylpiperazine with tert-butyl (2-(aminosulfonyl)phenyl)carbamate, followed by the deprotection of the tert-butyl group using trifluoroacetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide has been shown to inhibit BTK activity, leading to the suppression of cancer cell growth and survival.
properties
IUPAC Name |
N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-17(2,19-24(22,23)16-7-4-3-5-8-16)15-21-13-11-20(12-14-21)10-6-9-18/h3-5,7-8,19H,6,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQKZPNLWMJONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CCC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
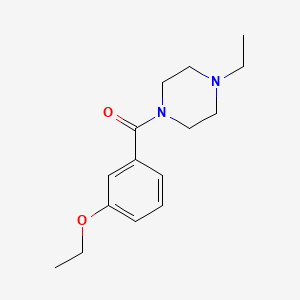
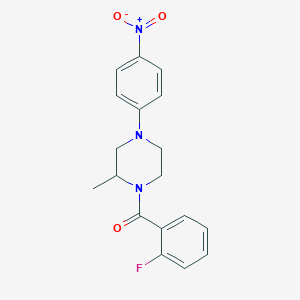
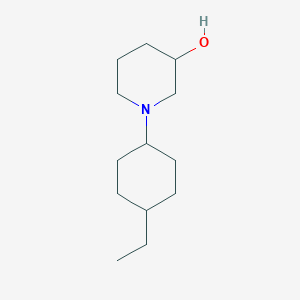
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
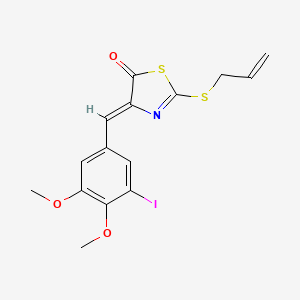


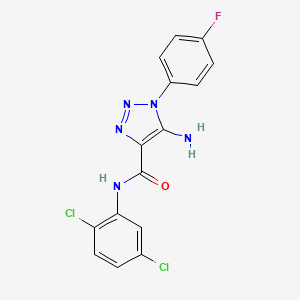
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)